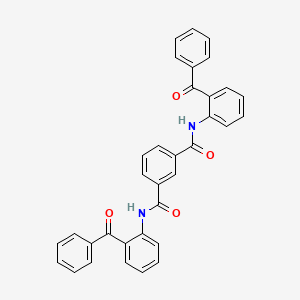
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, also known as DPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of specific proteins or signaling pathways involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of kinases such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease model studied. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and its instability under certain conditions such as acidic pH.
Future Directions
There are several future directions for the research and development of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and stability, to enhance its therapeutic efficacy. Another direction is to explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to elucidate the mechanism of action of this compound in various disease models and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction between 3,5-diphenylpyrazole and 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst loading.
Scientific Research Applications
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of certain signaling pathways. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Properties
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-28-12-14-29(15-13-28)23-17-24(26-18-25-23)30-22(20-10-6-3-7-11-20)16-21(27-30)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUEWFRQAYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
amine](/img/structure/B5107113.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)

![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)

